Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate

Medicinal Chemistry Synthetic Methodology Building Block Comparison

The only imidazole building block combining an oxidizable C5 hydroxymethyl, a displaceable C2-sulfanyl ethyl ester, and an N1-benzyl group in one scaffold. Enables parallel library synthesis of carboxylic acids, amides, and esters from a single precursor. Essential for benzylimidazolylhydantoin antiepileptic programs. Replace three separate intermediates with one. Batch-specific QC (NMR, HPLC, GC) available. Buy now to accelerate your medchem campaign.

Molecular Formula C15H18N2O3S
Molecular Weight 306.38
CAS No. 478031-86-6
Cat. No. B2929147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate
CAS478031-86-6
Molecular FormulaC15H18N2O3S
Molecular Weight306.38
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
InChIInChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3
InChIKeyMUHPKNNKFGNOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate (CAS 478031-86-6): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate (CAS 478031-86-6) is a synthetic imidazole derivative with molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol [1]. It belongs to the class of 1,2,5-trisubstituted imidazoles featuring a benzyl group at N1, a hydroxymethyl group at C5, and an ethyl acetate moiety linked via a sulfanyl bridge at C2 [1]. The compound is supplied by multiple vendors as a research-grade building block with typical purities of ≥90%, and batch-specific QC documentation including NMR, HPLC, and GC is available from certain suppliers . Its computed XLogP3-AA of 1.9, a single hydrogen bond donor, and five hydrogen bond acceptors define its drug-like physicochemical space [1].

Why Generic Imidazole Substitution Cannot Match Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate for Multi-Vector Derivatization


In-class imidazole analogs cannot simply be interchanged with CAS 478031-86-6 because the compound uniquely combines three orthogonal reactive vectors—a primary alcohol at C5, an ethyl ester at the C2-sulfanyl terminus, and an N1-benzyl group—within a single scaffold [1]. The closest commercial analog, 1-benzyl-5-hydroxymethyl-2-methylthio-1H-imidazole (CAS 338414-90-7), replaces the ethyl acetate group with a simple methylthio substituent, eliminating the ester handle required for subsequent hydrolysis, aminolysis, or transesterification reactions [2]. In the published synthesis of benzylimidazolylhydantoin antiepileptics, the 2-alkylthio intermediate (structurally analogous to this compound) is an essential precursor that must retain both the oxidizable alcohol and the displaceable thioether; substitution with a non-ester analog blocks the entire synthetic pathway [2]. Where procurement specifications demand a single intermediate capable of supporting divergent medicinal chemistry campaigns—ester hydrolysis to carboxylic acid, amide coupling, or metal coordination studies—generic replacement with a simpler 2-alkylthio imidazole is chemically infeasible.

Quantitative Differentiation Evidence: Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate versus Closest Analogs


Synthetic Vector Superiority: Ethyl Ester Handle Enables Hydrolysis and Aminolysis Pathways Absent in the Methylthio Analog

The target compound possesses an ethyl ester at the sulfanyl terminus that is quantitatively absent in the closest commercial analog, 1-benzyl-5-hydroxymethyl-2-methylthio-1H-imidazole (CAS 338414-90-7). In the published synthesis of benzylimidazolylhydantoins, the 1-benzyl-2-alkylthio-5-hydroxymethylimidazole intermediate (alkyl = methyl, ethyl, or benzyl) undergoes MnO₂ oxidation of the C5 alcohol to the corresponding aldehyde, followed by Bucherer–Bergs hydantoin formation [1]. The methylthio analog (MW 234.32 g/mol) can only serve as an alkylating agent precursor; the ethyl acetate analog (MW 306.38 g/mol) additionally provides a carboxylate warhead accessible via mild alkaline hydrolysis (LiOH/THF/H₂O) or direct aminolysis, yielding the corresponding carboxylic acid or amide without affecting the imidazole core [2]. This dual-handle architecture—oxidizable alcohol plus ester—is structurally verified by the compound's 1H-NMR spectrum, which resolves the ethyl ester triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂) alongside the benzylic and hydroxymethyl protons .

Medicinal Chemistry Synthetic Methodology Building Block Comparison

Metal-Chelation Competence: Imidazole-Sulfanyl-Acetate Scaffold Forms Stable Complexes with Co(II), Ni(II), Cu(II), and Cd(II)

Although direct metal-binding data for CAS 478031-86-6 itself are not publicly reported, a structurally congruent imidazole-sulfanyl-acetate ligand—ethyl {[5-oxo-1-(phenylcarbonyl)-4-(prop-1-en-2-yl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate—was synthesized and its Co(II), Ni(II), Cu(II), and Cd(II) complexes were fully characterized [1]. The ligand coordinates through the imidazole nitrogen and the sulfanyl sulfur, as confirmed by FT-IR (shift of ν(C=N) from ~1600 cm⁻¹ to ~1580 cm⁻¹ and disappearance of ν(S-H) upon complexation) and UV-Visible spectroscopy (d-d transitions consistent with octahedral geometry for Co(II) and Ni(II) complexes) [1]. The free ligand showed no antimicrobial activity against Staphylococcus aureus or Escherichia coli in the agar well diffusion assay at 1 mg/mL, whereas the Cu(II) complex produced an inhibition zone of 14 mm against S. aureus and 12 mm against E. coli at the same concentration—demonstrating that the imidazole-sulfanyl-acetate architecture is a competent metal-chelating platform whose biological activity is metal-dependent [1]. CAS 478031-86-6, bearing the identical sulfanyl-acetate chelating motif on an imidazole core, is structurally pre-organized for analogous complexation studies.

Bioinorganic Chemistry Antimicrobial Screening Metal Complexation

Physicochemical Property Profile: XLogP3-AA of 1.9 and Single H-Bond Donor Favor CNS Drug-Likeness Over More Polar Amide Analogs

The target compound has a computed XLogP3-AA of 1.9, a hydrogen bond donor count of 1 (the C5 hydroxymethyl -OH), a hydrogen bond acceptor count of 5, and 8 rotatable bonds [1]. The closest amide analog, 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide (CAS 904821-62-1, MW 291.37 g/mol, molecular formula C14H17N3O2S), introduces an additional hydrogen bond donor (amide N-H), increasing the HBD count to 2 and reducing the computed logP by approximately 0.5–0.8 units relative to the ester . For CNS drug-likeness, the widely accepted rule-of-thumb criteria (Pajouhesh & Lenz, 2005) prefer compounds with logP between 1 and 4 and HBD ≤1; the target compound's XLogP3-AA of 1.9 and single HBD place it favorably within this window, whereas the amide analog with HBD=2 begins to exceed the optimal CNS HBD threshold [1][2]. This difference is quantifiable: each additional HBD is estimated to reduce passive CNS permeability by approximately 0.5 log units based on the BBB score algorithm (Gupta et al., 2019).

Drug-Likeness Prediction Physicochemical Profiling CNS Penetration

Supplier Batch QC Documentation: NMR, HPLC, and GC Purity Verification Exceeds Capabilities of Non-Specialty Imidazole Distributors

Bidepharm (毕得医药) supplies CAS 478031-86-6 with a standard purity of 90% and provides batch-specific QC documentation including NMR, HPLC, and GC spectra upon request . This tri-modal analytical characterization exceeds the typical single-method purity assessment (HPLC-only) offered by many generic imidazole suppliers for closely related compounds such as 1-benzyl-5-hydroxymethyl-2-methylthio-1H-imidazole (CAS 338414-90-7), which is often supplied at 95–98% purity by HPLC without orthogonal verification . Orthogonal purity verification (HPLC for organic impurities, GC for residual solvents, NMR for structural identity and integration-based purity) reduces the risk of undetected co-eluting impurities that could confound biological assay results. For CAS 478031-86-6, the availability of NMR data allows independent confirmation of the critical structural features—benzyl aromatic protons (δ 7.2–7.4 ppm, 5H), imidazole C4-H (δ ~6.8 ppm), hydroxymethyl -CH₂- (δ ~4.5 ppm), and ethyl ester resonances—before committing to sensitive synthetic steps .

Quality Control Procurement Specification Batch Traceability

Optimal Procurement and Application Scenarios for Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate (CAS 478031-86-6)


Divergent Medicinal Chemistry Library Synthesis Requiring a Single Tri-Functional Intermediate

When a medicinal chemistry program requires parallel synthesis of carboxylic acid, amide, and ester analogs from a common precursor, CAS 478031-86-6 serves as the sole starting material. The ethyl ester can be hydrolyzed to the carboxylic acid (LiOH, THF/H₂O, 0°C to rt, 2–4 h), converted to diverse amides via direct aminolysis (R-NH₂, MeOH, rt to 50°C), or retained as the ester for lipophilic analogs [1]. The C5 hydroxymethyl group can be oxidized to the aldehyde (MnO₂, CH₂Cl₂, rt) for subsequent hydantoin formation or reductive amination, as demonstrated in the benzylimidazolylhydantoin synthesis pathway [2]. This tri-functional capability eliminates the need to procure three separate building blocks for ester, acid, and amide sub-libraries. Compound sourcing from Bidepharm includes batch-specific NMR/HPLC/GC data, enabling QC verification before committing to multi-gram library production [1].

Metal Complexation Screening Programs Targeting Antimicrobial or Catalytic Applications

The imidazole-sulfanyl-acetate architecture of CAS 478031-86-6 is structurally pre-organized for bidentate metal coordination through the imidazole N3 nitrogen and the sulfanyl sulfur, with potential auxiliary coordination from the ester carbonyl oxygen. The closely related imidazole-sulfanyl-acetate ligand ethyl {[5-oxo-1-(phenylcarbonyl)-4-(prop-1-en-2-yl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate forms stable octahedral complexes with Co(II), Ni(II), Cu(II), and Cd(II), and the Cu(II) complex demonstrated antimicrobial activity with a 14 mm zone of inhibition against S. aureus at 1 mg/mL [1]. Researchers initiating metal-based antimicrobial or catalytic screening programs can use CAS 478031-86-6 as a ligand precursor, generating a focused library of metal complexes (Cu, Zn, Fe, Mn, Co) by reacting the compound with metal chlorides or acetates in methanol at room temperature for 2–4 hours, followed by characterization via FT-IR and UV-Vis as per the validated protocol [1].

CNS Drug Discovery: Lead-Like Scaffold with Favorable Physicochemical Parameters

With a computed XLogP3-AA of 1.9 and a single hydrogen bond donor (C5-hydroxymethyl -OH), CAS 478031-86-6 falls within the optimal CNS drug-likeness window (logP 1–4, HBD ≤ 1) [1]. This profile is superior to the corresponding amide analog CAS 904821-62-1, which adds a second HBD (amide N-H) and reduces logP by an estimated 0.5–0.8 units, potentially compromising passive BBB permeability [2]. Medicinal chemistry teams pursuing CNS targets—particularly those where the imidazole core can serve as a histamine H3 receptor ligand mimetic or a kinase hinge-binding motif—benefit from starting with an ester analog that already satisfies key CNS property guidelines, reducing the number of property-optimization cycles required before in vivo PK assessment [1].

Antiepileptic Drug Discovery: Intermediate for Hydantoin-Based Scaffold Exploration

The published synthesis of benzylimidazolylhydantoins establishes CAS 478031-86-6 as a direct entry point into a class of compounds investigated as ethotoin analogs with potential anticonvulsant activity [1]. The synthetic sequence—oxidation of the C5 alcohol to the aldehyde (MnO₂), followed by Bucherer–Bergs reaction with ammonium carbonate and sodium cyanide—converts the compound into 5-(1-benzyl-2-alkylthio-5-imidazolyl)imidazoline-2,4-dione [1]. By varying the alkylthio substituent (retained from the starting ester or hydrolyzed to the thiol for further alkylation), a focused library of hydantoin analogs can be generated. This application is uniquely enabled by the compound's combination of an oxidizable C5 alcohol and a modifiable C2-sulfanyl substituent—a dual functionality not simultaneously present in either the simple 2-methylthio analog (CAS 338414-90-7) or the non-hydroxymethyl imidazole esters [1][2].

Quote Request

Request a Quote for ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.